N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
Description
This compound is a structurally complex amide featuring a pyrrole core substituted with cyano (CN), furan-2-ylmethyl, and diphenyl groups. The side chain includes a 4-methylpentanamide moiety linked to a 1,3-dioxoisoindol-2-yl group. The presence of multiple aromatic systems (phenyl, furan, isoindole) and polar functional groups (cyano, amide) implies moderate solubility in organic solvents and possible interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C36H30N4O4 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C36H30N4O4/c1-23(2)20-30(40-35(42)27-17-9-10-18-28(27)36(40)43)34(41)38-33-29(21-37)31(24-12-5-3-6-13-24)32(25-14-7-4-8-15-25)39(33)22-26-16-11-19-44-26/h3-19,23,30H,20,22H2,1-2H3,(H,38,41) |
InChI Key |
WQJVVEFQXVQWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where furfural reacts with the pyrrole derivative in the presence of a Lewis acid catalyst.
Formation of the Phthalimide Moiety: The phthalimide group can be introduced through a condensation reaction between phthalic anhydride and an amine.
Final Coupling: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl aldehyde or furyl carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.
Major Products
Oxidation: Furyl aldehyde, furyl carboxylic acid.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several amide derivatives reported in agrochemical and pharmacological research. Below is a detailed analysis of its key similarities and differences with analogous compounds:
Core Structural Analogues from the Journal of Engineering and Applied Sciences (2019)
Compounds in this study feature the 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide backbone but differ in substituents on the sulfamoylphenyl group. For example:
Key Observations :
- The target compound’s pyrrole-cyano-furan core distinguishes it from sulfamoylphenyl derivatives in the 2019 study.
- All compounds share the 1,3-dioxoisoindol-2-yl group, which contributes to π-π stacking interactions and may enhance lipophilicity.
Agrochemical Analogues from Pesticide Chemicals Glossary
- Aromatic/heterocyclic substituents : Flutolanil’s trifluoromethylbenzamide group enhances pesticidal activity via hydrophobic interactions.
- Amide linkers : Critical for stability and target engagement.
The target compound’s diphenylpyrrole system could mimic these hydrophobic interactions but lacks the electronegative substituents (e.g., Cl, CF₃) common in pesticides .
Physicochemical and Functional Insights
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~604.7 vs. ~480–500 for analogues) may reduce aqueous solubility compared to smaller sulfamoyl derivatives.
- The dioxoisoindole moiety (common across all compounds) is highly lipophilic, suggesting moderate membrane permeability .
Biological Activity
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This compound features a combination of functional groups including a cyano group, a furan moiety, and a diphenylpyrrole structure, which suggest potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C36H30N4O4, with a molecular weight of 582.6 g/mol. The structural complexity arises from the presence of multiple heterocycles and functional groups that can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C36H30N4O4 |
| Molecular Weight | 582.6 g/mol |
| CAS Number | S11269156 |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrrole rings have shown activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .
Anticancer Potential
The unique structural features of this compound suggest potential anticancer properties. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that the incorporation of the cyano group may enhance cytotoxicity against certain cancer cell lines by inducing apoptosis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the cyano and furan groups may allow for interaction with key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The hydrophobic nature of the diphenylpyrrole structure could facilitate membrane penetration, leading to cell lysis in microbial targets.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication processes in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on furan derivatives demonstrated their effectiveness against fungal strains at varying concentrations. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency.
Study 2: Cytotoxicity Assays
In vitro assays on cancer cell lines revealed that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity. The presence of the dioxoisoindole moiety was noted to enhance cytotoxic effects through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
